- Preparation of non-hormonal steroid modulators of NF-κβ for treatment of diseases, United States, , ,
Cas no 93239-37-3 ((6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione)
93239-37-3 structure
Product Name:(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
N.o CAS:93239-37-3
MF:C24H30O5
MW:398.492007732391
CID:814857
Update Time:2023-11-22
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Propriedades químicas e físicas
Nomes e Identificadores
-
- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-6-methyl-, (6a)-
- (6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
- Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-6α-methyl-, 21-acetate (6CI, 7CI)
- NSC 86007
- (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
-
- Inchi: 1S/C24H30O5/c1-14-11-17-18(22(3)8-5-16(26)12-20(14)22)6-9-23(4)19(17)7-10-24(23,28)21(27)13-29-15(2)25/h5-6,8,12,14,17,19,28H,7,9-11,13H2,1-4H3/t14-,17+,19-,22+,23-,24-/m0/s1
- Chave InChI: SGOCZEFVBBHDQY-ARVFGIOISA-N
- SMILES: C[C@@]12[C@@](O)(C(=O)COC(=O)C)CC[C@H]1[C@@H]1C[C@H](C)C3=CC(C=C[C@]3(C)C1=CC2)=O
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | A167600-50mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 50mg |
$ 81.00 | 2023-09-09 | ||
| TRC | A167600-100mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 100mg |
$ 125.00 | 2023-04-19 | ||
| TRC | A167600-250mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 250mg |
$ 265.00 | 2023-09-09 | ||
| TRC | A167600-500mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 500mg |
$ 487.00 | 2023-04-19 | ||
| TRC | A167600-1g |
(6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 1g |
$ 780.00 | 2022-06-08 | ||
| TRC | A167600-2.5g |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 2.5g |
$ 2014.00 | 2023-04-19 | ||
| TRC | A167600-1000mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 1g |
$ 939.00 | 2023-04-19 | ||
| A2B Chem LLC | AD02602-50mg |
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate |
93239-37-3 | 50mg |
$199.00 | 2024-07-18 | ||
| A2B Chem LLC | AD02602-250mg |
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate |
93239-37-3 | 250mg |
$374.00 | 2024-07-18 |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C
Referência
- Non-hormonal steroid modulators of NF-κB for treatment of disease, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine Solvents: 1,4-Dioxane ; 3 h, -60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Method for preparation of Δ9(11)-steroid compound, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Referência
- Preparation of non-hormonal steroids as modulators of NF-κB for the treatment of disease, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- Non-hormonal steroid modulators of nf-κb for treatment of disease, United States, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: N-Bromosuccinimide , Sulfur dioxide Catalysts: 4-(Dimethylamino)pyridine Solvents: 2-Methylpyridine ; -10 °C; 30 min, -10 °C
Referência
- Preparing method and application of 9,11-double bond steroidal compound, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Pyridine ; 30 min, 0 - 5 °C
1.2 Reagents: Sulfur dioxide ; 0 - 5 °C
1.2 Reagents: Sulfur dioxide ; 0 - 5 °C
Referência
- Synthesis of 6α-methyl-11,17α,21-trihydroxy-9α-fluoro-1,4-pregnadiene-3,20-dione as a key intermediate for fluoromethalone, Jingxi Huagong Zhongjianti, 2014, 44(5), 46-48
Método de produção 8
Condições de reacção
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Referência
- Preparation of non-hormonal steroid modulators of NF-κB for treatment of disease, World Intellectual Property Organization, , ,
Método de produção 9
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Raw materials
- Methylprednisolone Acetate
- (6α,11α)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Preparation Products
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Literatura Relacionada
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
93239-37-3 ((6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione) Produtos relacionados
- 2203-97-6(Hydrocortisone hemisuccinate)
- 1107-99-9(Prednisolone Pivalate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 1106-03-2(Meprednisone Acetate)
- 50-03-3(Hydrocortisone acetate)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel